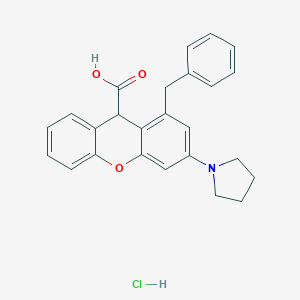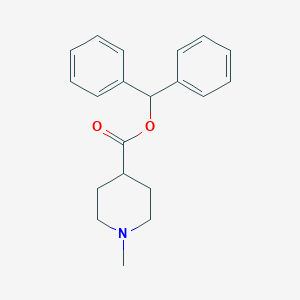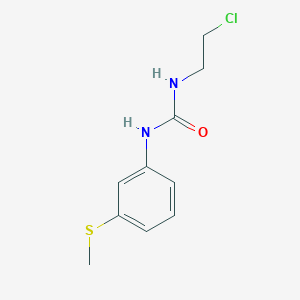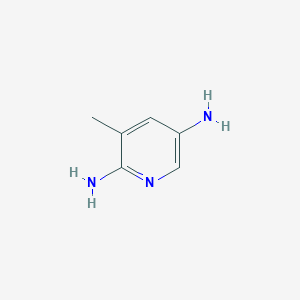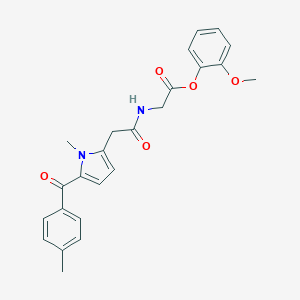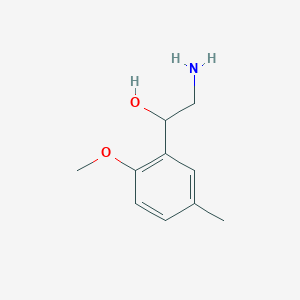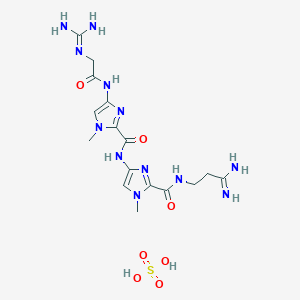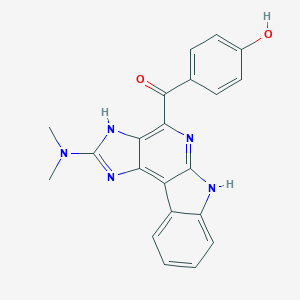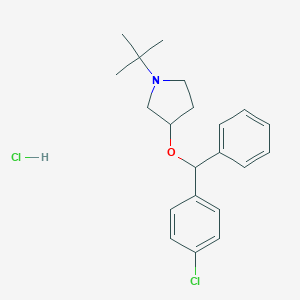
2-(4-Oxo-3-thiazolidinyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxo-3-thiazolidinyl)propionic acid, also known as OTAVA-BB 120133, is a chemical compound with a thiazolidine ring and a propionic acid side chain. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. In
Mecanismo De Acción
The mechanism of action of 2-(4-Oxo-3-thiazolidinyl)propionic acid is not fully understood. It is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose metabolism and insulin sensitivity.
Efectos Bioquímicos Y Fisiológicos
2-(4-Oxo-3-thiazolidinyl)propionic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve glucose metabolism and insulin sensitivity, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its versatility in various fields of research. It can be used in medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 2-(4-Oxo-3-thiazolidinyl)propionic acid. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its effects on other signaling pathways involved in inflammation and oxidative stress. Additionally, more research is needed to determine its potential toxicity and safety profile for use in humans. Overall, 2-(4-Oxo-3-thiazolidinyl)propionic acid has shown promising potential for various applications, and further research is needed to fully understand its mechanisms and potential uses.
Métodos De Síntesis
The synthesis of 2-(4-Oxo-3-thiazolidinyl)propionic acid involves the reaction of 3-mercaptopropionic acid with ethyl chloroacetate to form ethyl 2-(chloroacetyl)propionate. This intermediate is then reacted with thiourea to form 2-(4-oxo-3-thiazolidinyl)propionic acid. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-(4-Oxo-3-thiazolidinyl)propionic acid has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its effects on glucose metabolism and insulin resistance, making it a potential candidate for the treatment of diabetes.
Propiedades
Número CAS |
106562-25-8 |
|---|---|
Nombre del producto |
2-(4-Oxo-3-thiazolidinyl)propionic acid |
Fórmula molecular |
C6H9NO3S |
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
2-(4-oxo-1,3-thiazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C6H9NO3S/c1-4(6(9)10)7-3-11-2-5(7)8/h4H,2-3H2,1H3,(H,9,10) |
Clave InChI |
FXRNYMMFZPOTJT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1CSCC1=O |
SMILES canónico |
CC(C(=O)O)N1CSCC1=O |
Sinónimos |
3-Thiazolidineacetic acid, -alpha--methyl-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



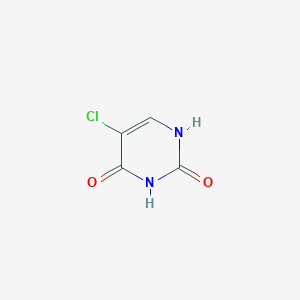


![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
